4-(Trifluoromethyl)phenylacetonitrile

Crystallography Conformational Analysis Molecular Geometry

Researchers designing electron-deficient π-conjugated systems often face supply challenges for conformationally rigid, strongly electron-withdrawing building blocks. 4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) resolves this with a near-planar geometry (Ph-CH2CN torsion angle: -6.4°) and para-CF3 group (σp = 0.54). • Enables n-type organic semiconductors (OFET/OPV) via cyano-distyrylbenzene derivatives. • Introduces CF3 pharmacophore for metabolically stable drug candidates targeting cardiovascular/CNS indications. • Consistent >98% purity (GC); white crystalline solid shipped under ambient conditions.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 2338-75-2
Cat. No. B1294351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phenylacetonitrile
CAS2338-75-2
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)C(F)(F)F
InChIInChI=1S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2
InChIKeyQNKOCFJZJWOXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)phenylacetonitrile: Chemical Properties and Core Specifications


4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) is a para-substituted phenylacetonitrile derivative characterized by a strongly electron-withdrawing trifluoromethyl (-CF3) group and a reactive nitrile (-CN) moiety. It is a white to almost white crystalline solid with a melting point of 47–49 °C and a boiling point of 131–132 °C at 20 mmHg . This compound serves as a versatile building block in organic synthesis, particularly valued for its ability to introduce both lipophilic and electron-deficient aromatic character into target molecules . It is commercially available with a standard purity of >98.0% (GC) .

Workflow Organic synthesis building block
Selection Attribute Electron-withdrawing CF₃ and reactive nitrile
Use Context Materials science, medicinal chemistry

Why 4-(Trifluoromethyl)phenylacetonitrile Cannot Be Replaced by Generic Analogs


Simple substitution of 4-(trifluoromethyl)phenylacetonitrile with other 4-substituted phenylacetonitriles (e.g., 4-fluoro, 4-chloro, or unsubstituted) is not chemically or functionally equivalent. The para-trifluoromethyl group imparts a unique combination of strong electron-withdrawing character (σp = 0.54) and high lipophilicity that fundamentally alters the compound's molecular geometry, reactivity, and performance in downstream applications [1]. As shown below, these differences manifest in crystallographic conformation, electronic effects, and material properties, meaning that analog replacement can compromise synthetic yields, biological activity, or device performance [2].

Electronic effect mismatch
CF₃ (σp 0.54) differs markedly from 4-halo (σp ≤ 0.23) or unsubstituted analogs, altering reactivity and benzylic acidity.
Conformational shift
Target compound adopts a near-planar geometry; generic benzyl cyanide is non-planar, which may disrupt packing and electronic coupling.
Lipophilicity and metabolic profile divergence
High lipophilicity imparted by CF₃ cannot be replicated by halogen analogs, potentially changing biological or material partitioning.

Differentiation Evidence vs. Closest Analogs


Near-Planar Conformation vs. Non-Planar Benzyl Cyanide

The para-trifluoromethyl group forces the phenylacetonitrile scaffold into a near-planar conformation. X-ray crystallography reveals a Ph–CH2CN torsion angle of -6.4 (2)° for the target compound [1]. In contrast, the unsubstituted analog, benzyl cyanide, is characterized by a non-planar heavy atom skeleton where the CH2CN group is tilted by up to 50° relative to the phenyl ring, as determined by microwave spectroscopy and quantum chemical calculations [2]. This significant conformational difference is a direct consequence of the strong electron-withdrawing effect of the CF3 group.

Near-Planar Conformation
Head-to-head comparison
Target torsion: -6.4° vs benzyl cyanide: up to 50°
Supports conformational-control design
Planarity impacts packing and electronic coupling
Crystallography Conformational Analysis Molecular Geometry

Stronger Electron-Withdrawing Effect vs. Halogen Analogs

The para-CF3 substituent exerts a significantly stronger electron-withdrawing inductive effect than other common para-halogen substituents. This is quantified by the Hammett substituent constant (σp), where a higher value indicates a greater capacity to stabilize negative charge or influence reaction rates [1]. The target compound's CF3 group (σp = 0.54) is a markedly stronger electron-withdrawing group compared to para-Cl (σp = 0.23), para-Br (σp = 0.23), and para-F (σp = 0.06) [1].

Electronic Effect (σp)
Class-level inference
σp(CF₃) = 0.54 vs 0.06 (F), 0.23 (Cl/Br)
Reported higher electron-withdrawing capacity
Reactivity and benzylic acidity affected
Physical Organic Chemistry Reactivity Hammett Analysis

Enabling N-Type Organic Semiconductor Synthesis

The trifluoromethyl group's strong electron-withdrawing nature is essential for the synthesis of specific n-type organic semiconductors. 4-(Trifluoromethyl)phenylacetonitrile is a key precursor in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative that functions as a novel n-type organic semiconductor . The electron-deficient CF3 group lowers the LUMO energy level, facilitating electron injection and transport, a property not readily achieved with non-fluorinated or less electron-withdrawing analogs.

Semiconductor Synthesis
Data to verify
Enables CF₃/CN-functionalized n-type semiconductor
Supports materials science screening
LUMO lowering expected, not quantified
Organic Electronics Semiconductor Synthesis Materials Chemistry

Evidence-Backed Application Scenarios


Conformationally Defined Ligands and Supramolecular Building Blocks

Based on its near-planar conformation (Ph–CH2CN torsion angle = -6.4°) [1], this compound is ideally suited as a rigid building block in the design of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and conformationally constrained ligands. Its predictable geometry, in stark contrast to the flexible, non-planar benzyl cyanide [2], allows for more precise control over supramolecular assembly and crystal packing.

N-Type Organic Semiconductors and Electron-Transport Materials

The strong electron-withdrawing nature of the CF3 group (σp = 0.54) [3] makes this compound a critical precursor for synthesizing electron-deficient π-conjugated systems. Its established use in creating a cyano-substituted distyrylbenzene derivative that functions as an n-type organic semiconductor validates its utility in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices where lowering the LUMO level is essential for electron injection and transport.

Medicinal Chemistry Intermediate with High Lipophilicity and Metabolic Stability

The trifluoromethyl group imparts high lipophilicity and metabolic stability to drug candidates. This compound serves as a versatile intermediate for introducing a CF3-substituted benzyl nitrile moiety, a pharmacophore found in various bioactive molecules. Its historical patenting as a precursor to coronary dilators [4] demonstrates its established role in pharmaceutical research, particularly for compounds targeting cardiovascular or central nervous system indications where the unique electronic and steric profile of the CF3 group is pharmacokinetically advantageous.

Application
Selection Property
Validation Focus
Conformational Building Blocks & Ligands
Near-planar geometry (reported torsion context)
Supramolecular assembly and crystallinity
N-Type Organic Semiconductors
Strong electron-withdrawing CF₃ group
LUMO lowering and electron transport
Medicinal Chemistry Intermediate
High lipophilicity and metabolic stability profile
Pharmacokinetic profiling in research models

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